molecular formula C7H8BrN3 B8434294 6-Bromo-5-methylpicolinimidamide

6-Bromo-5-methylpicolinimidamide

Cat. No. B8434294
M. Wt: 214.06 g/mol
InChI Key: OSHFAQCLIUMRSI-UHFFFAOYSA-N
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Patent
US08871790B2

Procedure details

Into a 50-mL sealed tube, was placed a solution of 6-bromo-5-methylpicolinimidamide (compound 350.3, 800 mg, 3.74 mmol, 1.00 equiv) and CuSO4 (80 mg) in NH3.H2O (40 mL). The resulting mixture was stirred overnight at 80° C. behind a blast shield. After cooling to ambient temperature, the mixture was then extracted with 2×50 mL of ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 750 mg (crude) of the title compound as a brown solid.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([C:8](=N)[NH2:9])[CH:5]=[CH:4][C:3]=1[CH3:11].[NH3:12].[OH2:13]>[O-]S([O-])(=O)=O.[Cu+2]>[NH2:12][C:2]1[N:7]=[C:6]([C:8]([NH2:9])=[O:13])[CH:5]=[CH:4][C:3]=1[CH3:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
BrC1=C(C=CC(=N1)C(N)=N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=N1)C(N)=N)C
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
N.O
Step Four
Name
Quantity
80 mg
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at 80° C. behind a blast shield
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50-mL sealed tube
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with 2×50 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=CC(=N1)C(=O)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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